molecular formula C23H18Cl2F3N3O3S B297602 N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide

N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide

Cat. No. B297602
M. Wt: 544.4 g/mol
InChI Key: PCKIXDQDYGHZKQ-VFLNYLIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide, also known as BDCRB, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment. In We will also discuss future directions for research on BDCRB.

Mechanism of Action

The mechanism of action of N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide is not fully understood. However, studies have suggested that N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide may inhibit the activity of certain enzymes involved in cell proliferation and survival, such as protein kinase B (AKT) and cyclin-dependent kinase 2 (CDK2). N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide may also disrupt the function of the mitochondria, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide has been shown to have a low toxicity profile in vitro and in vivo. In animal studies, N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide did not cause any significant changes in body weight or organ weight. N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide has also been shown to have a low potential for drug-drug interactions. However, further studies are needed to fully understand the biochemical and physiological effects of N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide.

Advantages and Limitations for Lab Experiments

One advantage of N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide is its ability to inhibit the growth of various cancer cell lines, making it a potentially effective anti-cancer drug. Another advantage is its low toxicity profile, which makes it a safer alternative to other anti-cancer drugs. However, one limitation of N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide is its low yield in the synthesis method, which may make it difficult to produce in large quantities for further research.

Future Directions

Future research on N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide should focus on further understanding its mechanism of action and biochemical and physiological effects. In addition, studies should explore the potential of N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide as a combination therapy with other anti-cancer drugs. Further optimization of the synthesis method to increase yield may also be necessary for further development of N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide as an anti-cancer drug.
In conclusion, N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide is a promising compound with potential applications in cancer treatment. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a potentially effective anti-cancer drug. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method for further development.

Synthesis Methods

N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide can be synthesized through a multi-step process starting with the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-(2-aminoethyl)benzamide to form N-(2-hydroxyethyl)-2,5-dichlorobenzenesulfonamide. This intermediate is then reacted with 2-(trifluoromethyl)benzaldehyde and hydrazine hydrate to form N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide. The yield of this synthesis method is around 60%.

Scientific Research Applications

N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide has been shown to have potential applications in cancer treatment. Studies have demonstrated that N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide may be a promising candidate for further development as an anti-cancer drug.

properties

Product Name

N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide

Molecular Formula

C23H18Cl2F3N3O3S

Molecular Weight

544.4 g/mol

IUPAC Name

2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C23H18Cl2F3N3O3S/c24-18-10-11-20(25)21(12-18)35(33,34)31(14-16-6-2-1-3-7-16)15-22(32)30-29-13-17-8-4-5-9-19(17)23(26,27)28/h1-13H,14-15H2,(H,30,32)/b29-13+

InChI Key

PCKIXDQDYGHZKQ-VFLNYLIXSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN(CC(=O)N/N=C/C2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

SMILES

C1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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